REACTION_SMILES
|
[NH2:1][c:2]1[c:3]([CH:4]=[N:11][NH:12][S:13](=[O:14])(=[O:15])[c:16]2[cH:17][cH:18][c:19]([CH3:22])[cH:20][cH:21]2)[n:5][c:6]([Cl:7])[c:8]([Cl:9])[n:10]1.[NH2:34][NH2:35].[O:36]1[CH2:37][CH2:38][CH2:39][CH2:40]1.[c:23]1([CH3:24])[cH:25][cH:26][c:27]([S:28]([Cl:29])(=[O:30])=[O:31])[cH:32][cH:33]1>>[NH2:11][NH:12][S:13](=[O:14])(=[O:15])[c:16]1[cH:17][cH:18][c:19]([CH3:22])[cH:20][cH:21]1
|
Name
|
Cc1ccc(S(=O)(=O)NN=Cc2nc(Cl)c(Cl)nc2N)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)NN=Cc2nc(Cl)c(Cl)nc2N)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)Cl)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)NN)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[NH2:1][c:2]1[c:3]([CH:4]=[N:11][NH:12][S:13](=[O:14])(=[O:15])[c:16]2[cH:17][cH:18][c:19]([CH3:22])[cH:20][cH:21]2)[n:5][c:6]([Cl:7])[c:8]([Cl:9])[n:10]1.[NH2:34][NH2:35].[O:36]1[CH2:37][CH2:38][CH2:39][CH2:40]1.[c:23]1([CH3:24])[cH:25][cH:26][c:27]([S:28]([Cl:29])(=[O:30])=[O:31])[cH:32][cH:33]1>>[NH2:11][NH:12][S:13](=[O:14])(=[O:15])[c:16]1[cH:17][cH:18][c:19]([CH3:22])[cH:20][cH:21]1
|
Name
|
Cc1ccc(S(=O)(=O)NN=Cc2nc(Cl)c(Cl)nc2N)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)NN=Cc2nc(Cl)c(Cl)nc2N)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)Cl)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)NN)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |